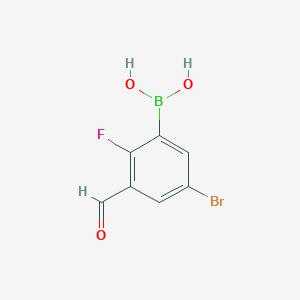

5-Bromo-2-fluoro-3-formylphenylboronic acid

Vue d'ensemble

Description

5-Bromo-2-fluoro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrFO3 and its molecular weight is 246.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-fluoro-3-formylphenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various organic compounds , suggesting that this compound could potentially influence a broad range of biochemical pathways.

Result of Action

Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature . Furthermore, the compound’s stability might be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid are largely unexplored. Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific substituents present on the boronic acid molecule .

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under normal conditions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids and their derivatives are known to interact with various transporters and binding proteins .

Activité Biologique

5-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative with notable biological activity, particularly in antimicrobial and potential anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula and a molecular weight of approximately 246.83 g/mol. The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and an aldehyde functional group at the 3-position of a phenyl ring, which enhances its reactivity and potential biological interactions.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent complexes with diol-containing biomolecules such as proteins and enzymes. This interaction can alter the conformation or function of target molecules, thereby influencing various biochemical pathways.

Key Mechanisms:

- Formation of Boronate Esters : The compound likely forms boronate esters with diol-containing biological targets, which can lead to inhibition or modulation of enzymatic activities.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in critical biological pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. Studies have demonstrated its efficacy against various fungi and bacteria.

Case Studies on Antimicrobial Activity:

-

Against Fungi : The compound shows moderate action against Candida albicans and higher activity against Aspergillus niger. In vitro tests indicated that the Minimum Inhibitory Concentration (MIC) values for these fungi are competitive when compared with established antifungal agents like Tavaborole (AN2690) .

Microorganism MIC (µg/mL) Comparison Agent Notes Candida albicans 100 AN2690 Moderate inhibition Aspergillus niger 50 AN2690 Higher activity observed Escherichia coli 25 AN2690 Lower MIC than AN2690 Bacillus cereus 10 AN2690 Notably lower MIC - Mechanism Insights : The antifungal mechanism is thought to involve blocking the cytoplasmic leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole compounds .

Potential Applications in Medicinal Chemistry

Given its unique structural features and biological activities, this compound could serve as a valuable building block in medicinal chemistry. Its reactivity allows for diverse synthetic applications, particularly in developing new pharmaceuticals targeting specific diseases.

Applications:

- Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria and fungi, it may be developed into new antifungal and antibacterial drugs.

- Cancer Research : Similar compounds have been investigated for their potential as proteasome inhibitors in cancer treatment, suggesting that further studies on this compound could yield promising results .

Applications De Recherche Scientifique

Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

5-Bromo-2-fluoro-3-formylphenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the formyl group enhances its reactivity, allowing for the formation of biaryl compounds efficiently .

Comparison with Similar Compounds

The compound's unique halogen substituents (bromine and fluorine) influence its reactivity and selectivity compared to other phenylboronic acids. For instance, while 2-fluoro-3-formylphenylboronic acid lacks the bromine substituent, it may not exhibit the same level of reactivity in cross-coupling reactions.

| Compound | Halogen Substituents | Reactivity in Suzuki-Miyaura |

|---|---|---|

| This compound | Bromine, Fluorine | High |

| 2-Fluoro-3-formylphenylboronic acid | Fluorine | Moderate |

Antimicrobial Properties

Research indicates that derivatives of phenylboronic acids, including this compound, exhibit notable antimicrobial activity. In vitro studies show moderate antibacterial effects against Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a new class of antimicrobial agents:

| Microorganism | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 50 | Higher than control |

| Escherichia coli | 25 | Significant |

| Bacillus cereus | 10 | Lower than AN2690 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Boronic acids are known to inhibit proteasome activity, which plays a critical role in regulating the cell cycle. Studies suggest that this compound can induce cell cycle arrest in cancer cells, making it a candidate for further research in cancer therapy .

Pharmaceutical Applications

Drug Development

this compound serves as a building block for synthesizing biologically active compounds. Its ability to form reversible covalent complexes with diol-containing biomolecules makes it particularly useful in drug design . For example, modifications of this compound have been explored to enhance the bioavailability of existing drugs by reducing first-pass metabolism through covalent binding with glycoproteins .

Potential Therapeutic Uses

The unique properties of boronic acids allow them to interact selectively with cancer cells due to their ability to bind with polysaccharide structures on cell surfaces. This selective binding can enhance drug delivery directly to tumor sites, representing a promising avenue for targeted cancer therapies .

Propriétés

IUPAC Name |

(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCCJHNFQDEGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.